molecular formula C29H32O13 B601099 cis-Etoposide CAS No. 100007-56-5

cis-Etoposide

Cat. No.: B601099
CAS No.: 100007-56-5
M. Wt: 588.57
InChI Key:
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Description

Cis-Etoposide is a semi-synthetic compound derived from the North American mayapple, Podophyllum peltatum, and the Indian species Podophyllum emodi . It is a topoisomerase II inhibitor, usually used as a first-line chemotherapy drug for tumors . Its combination with cisplatin, which is a combined chemotherapy regimen, is also commonly used as a first-line treatment regimen for extensive-stage small cell lung cancer (ES-SCLC) .


Synthesis Analysis

The synthesis of this compound involves a dual fluorescence probe strategy using glutathione-capped copper nanoclusters (GSH-CuNCs) and nitrogen-doped carbon dots (N-CDs) for the simultaneous analysis of cisplatin and etoposide . The fluorescence signal of GSH-CuNCs at 615 nm increased linearly with cisplatin concentration while the N-CD emission at 480 nm remained unaffected .


Molecular Structure Analysis

The molecular formula of this compound is C29H32O13 . The crystal structures of the ATPase and DNA binding/cleavage domains of eukaryotic Top2 have been determined and present cavities compatible with the binding of a DNA double helix .

Scientific Research Applications

  • Cisplatin and etoposide are used together in chemotherapy and can induce oxidative stress in various tissues, suggesting a need for antioxidants during chemotherapy to mitigate this effect (Ganga, Kishori, & Reddy, 2013).

  • In treating small-cell lung cancer, a comparison of irinotecan/cisplatin with etoposide/cisplatin showed no significant difference in overall survival, but etoposide/cisplatin was associated with lower rates of certain severe side effects (Hanna et al., 2006).

  • The combination of cisplatin and etoposide has been studied in various cancer types, with effectiveness in non-small-cell lung cancer (Mitrou et al., 1982; Klastersky et al., 1982).

  • A method for the high-performance liquid chromatography analysis of etoposide and its cis-isomer was developed, which is crucial for monitoring etoposide therapy (Liliemark et al., 1995).

  • In the treatment of poorly differentiated neuroendocrine tumors, the combination of etoposide and cisplatin showed chemosensitivity, but the overall prognosis remained poor, indicating the need for new therapeutic strategies (Mitry et al., 1999).

  • A study on nanostructured lipid carriers coloading etoposide prodrug and cisplatin indicated improved drug-delivery for lung cancer treatment (Du & Yin, 2022).

  • The effectiveness of etoposide and cisplatin in treating advanced gastric adenocarcinoma was explored, though it was found to be highly toxic and not more effective than more tolerable treatments (Lerner et al., 1992).

  • New etoposide analogs have been developed as inhibitors of human DNA topoisomerase II, with some showing comparable or more activity than etoposide (Zhou et al., 1994).

Mechanism of Action

Target of Action

cis-Etoposide, also known as Etoposide Impurity B, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and repair . This enzyme helps in maintaining the topological states of DNA by inducing transient breaks and subsequent re-ligation of the DNA strands .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming a complex with it . This complex induces breaks in double-stranded DNA and prevents repair by binding to topoisomerase II . The drug’s interaction with its target leads to the accumulation of DNA breaks, which prevents the entry of cells into the mitotic phase of cell division, leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathway involving DNA synthesis and cell cycle progression . By inhibiting topoisomerase II, it causes DNA strand breaks, which in turn delay the transit of cells through the S phase and arrest cells in the late S or early G2 phase . This disruption in the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The primary result of this compound’s action is the induction of cell death or apoptosis . By causing DNA strand breaks and disrupting the cell cycle, this compound effectively eliminates cancer cells. This makes it a valuable tool in the treatment of various types of cancer, including small cell lung cancer and testicular tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. When used in combination with other chemotherapy drugs like cisplatin, this compound has been shown to have synergistic antiproliferative effects . Additionally, patient-specific factors such as body mass index (BMI) can also influence the drug’s action. For example, patients who are overweight and obese have been found to benefit more from certain chemotherapy regimens . .

Future Directions

Recent studies involving targeted therapies have been disappointing. Nevertheless, studies of the management of refractory germ cell cancer are ongoing, with a focus on optimal utilization of high-dose chemotherapy and autologous stem cell transplant, as well as the role of immune checkpoint inhibitors in refractory germ cell tumors .

Properties

IUPAC Name

(5S,5aR,8aS,9R)-5-[[(4aR,6R,7S,8R,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25-,26+,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPUSNTGOMMGY-KOUFYDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Cisplatin and Etoposide a relevant treatment option for specific types of lung cancer?

A1: Both Cisplatin and Etoposide are chemotherapeutic agents that have shown efficacy in treating certain lung cancers. Research indicates that a combination of chemotherapy and radiation therapy followed by surgery is a viable treatment approach for stage IIIA(N2) non-small cell lung cancer (NSCLC) []. Furthermore, clinical trials like JCOG 9511 and SWOG 0124 have investigated the efficacy of Cisplatin combined with either Etoposide or Irinotecan in extensive-stage small cell lung cancer (ES-SCLC) [, ].

Q2: Are there specific patient characteristics that influence treatment outcomes for Cisplatin and Etoposide-based therapies?

A3: Yes, research suggests that patient characteristics play a role in treatment outcomes. For instance, in a study exploring long-term survival after induction chemotherapy with Cisplatin/Paclitaxel followed by chemo-radiation and surgery, histological subtype and age emerged as significant factors []. Specifically, patients with adenocarcinoma and older patients showed poorer prognoses compared to other subtypes and younger patients, even with trimodality therapy [].

Q3: What are the ongoing research efforts to optimize treatment strategies involving Cisplatin and Etoposide?

A3: Current research aims to personalize therapies based on individual patient characteristics and tumor profiles. This includes:

  • Pharmacogenomic analysis: Identifying genetic variations that influence drug metabolism and toxicity to tailor treatment regimens [, ].
  • Biomarker discovery: Exploring potential biomarkers to predict treatment response and identify patients who would benefit most from specific therapies [].
  • Optimization of treatment protocols: Investigating different chemotherapy combinations, radiation doses, and surgical approaches to improve survival rates and minimize toxicity [].

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